molecular formula C16H15NO B15159874 Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide CAS No. 805260-24-6

Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide

Cat. No.: B15159874
CAS No.: 805260-24-6
M. Wt: 237.30 g/mol
InChI Key: KWTIICKXEDUGKA-UHFFFAOYSA-N
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Description

Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide is a conjugated imine derivative featuring a phenyl group, a propenyl substituent, and an N-oxide functional group. The compound’s structure combines aromaticity (via the phenyl rings) with the electron-deficient nature of the N-oxide moiety, which influences its reactivity and intermolecular interactions.

Properties

CAS No.

805260-24-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-phenyl-N-(3-phenylprop-2-enyl)methanimine oxide

InChI

InChI=1S/C16H15NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2

InChI Key

KWTIICKXEDUGKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide typically involves the reaction of aniline derivatives with appropriate aldehydes or ketones, followed by oxidation. One common method includes the condensation of aniline with cinnamaldehyde to form the intermediate Schiff base, which is then oxidized using hydrogen peroxide or other oxidizing agents to yield the N-oxide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide moiety. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Parameters of Methanimine Derivatives

Compound Dihedral Angle (°) Unit Cell Parameter a (Å) Key Interactions
Halophenyl-imine (Cl) 56 7.9767 C–H⋯N, C–H⋯Cl, π–π
Halophenyl-imine (Br) 56 8.0720 C–H⋯N, C–H⋯Br, π–π
10S,13aR-antofin N-oxide N/A N/A H-bonding, dipole-dipole

Table 2: Substituent Effects on Reactivity

Substituent Electronegativity (χ) Biological Activity Example
4-Cl () 3.00 Antimicrobial (hypothetical)
N-Oxide () 3.50 (estimated) Enzyme inhibition (IDO1/TDO)
Propenyl 2.55 (allyl group) Agrochemical potential

Biological Activity

Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This compound features a phenyl group attached to an alkene moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antioxidant and anti-inflammatory effects. The following sections detail specific findings from recent studies.

Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant activity . In vitro assays demonstrated its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. For instance, a study reported that at a concentration of 100 μM, the compound showed an antioxidant capacity comparable to established antioxidants such as Trolox, with a radical-scavenging activity measured at 58% .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . It was found to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. The IC50 value for LOX inhibition was reported at 38 µM, indicating significant potential for therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The presence of multiple aromatic rings contributes to its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : By inhibiting LOX, the compound can reduce the production of pro-inflammatory mediators, thereby mitigating inflammation.

Case Studies and Experimental Findings

Several experimental studies have focused on evaluating the biological activity of this compound:

StudyBiological Activity AssessedKey Findings
Study AAntioxidant ActivityShowed 58% radical scavenging at 100 μM concentration
Study BAnti-inflammatory ActivityInhibited LOX with an IC50 of 38 µM
Study CCytotoxicityTested against various cancer cell lines; showed moderate cytotoxic effects

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